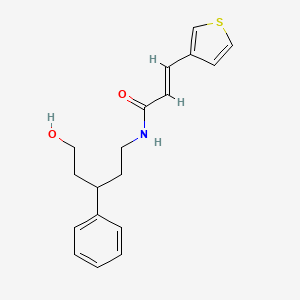
(E)-N-(5-hydroxy-3-phenylpentyl)-3-(thiophen-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(5-hydroxy-3-phenylpentyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H21NO2S and its molecular weight is 315.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N-(5-hydroxy-3-phenylpentyl)-3-(thiophen-3-yl)acrylamide, a compound with the chemical formula C18H21NO2S, has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, safety profile, and potential therapeutic applications.
Chemical Structure and Properties
The compound possesses a unique structure characterized by a thiophene ring and an acrylamide moiety, which are known to influence its biological activity. The presence of a hydroxyl group enhances its solubility and may play a role in its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO2S |
| Molecular Weight | 321.43 g/mol |
| CAS Number | 875573-66-3 |
| Solubility | Soluble in organic solvents |
Research indicates that this compound exhibits several biological activities:
- Inhibition of Melanin Production : Studies have shown that this compound can inhibit melanin production in B16F10 mouse melanoma cells. It acts by downregulating the expression of tyrosinase and other melanogenic genes, leading to reduced melanin synthesis at concentrations as low as 6.25 µM .
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress in various cell types .
- Cytotoxicity Profile : In vitro evaluations indicate that this compound exhibits low cytotoxicity towards human keratinocytes (HaCaT), fibroblasts (BJ), and primary epidermal melanocytes (HEMa). It showed no mutagenicity or genotoxicity in standard assays, suggesting a favorable safety profile for potential therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Melanin Inhibition : A study published in 2024 reported that this compound significantly inhibited melanin production in both B16F10 cells and pigmented reconstructed human epidermis models when applied at concentrations of 1% and 2% in PEG400 solutions .
- Safety Evaluation : The compound was subjected to various safety assessments, including the Ames test for mutagenicity and micronucleus test for genotoxicity. Results indicated that it is non-mutagenic and does not induce skin irritation, making it a candidate for dermatological applications .
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals that this compound exhibits superior activity in terms of melanin inhibition while maintaining a better safety profile compared to other N-substituted acrylamides.
| Compound | Melanin Inhibition IC50 (µM) | Cytotoxicity (IC50) |
|---|---|---|
| This compound | 36.98 | >1000 |
| N-substituted acrylamide A | 50.00 | 500 |
| N-substituted acrylamide B | 45.00 | 300 |
Properties
IUPAC Name |
(E)-N-(5-hydroxy-3-phenylpentyl)-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-12-9-17(16-4-2-1-3-5-16)8-11-19-18(21)7-6-15-10-13-22-14-15/h1-7,10,13-14,17,20H,8-9,11-12H2,(H,19,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBXNPPYNZUSIL-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C=CC2=CSC=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CCNC(=O)/C=C/C2=CSC=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














